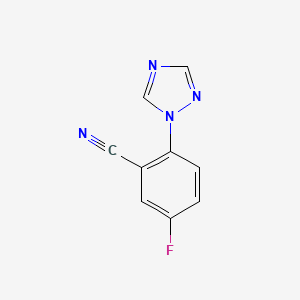

2-(1H-Tetrazol-1-YL)benzonitrile

概要

説明

2-(1H-Tetrazol-1-YL)benzonitrile is a chemical compound with the molecular formula C8H5N5 . It has an average mass of 171.159 Da and a monoisotopic mass of 171.054489 Da .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of amines, triethyl orthoformate, and sodium azide . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The molecular structure of this compound is established by NMR and MS analysis . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . The scope of the reaction is quite broad; a variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.16 g/mol. It has an average mass of 171.159 Da and a monoisotopic mass of 171.054489 Da .科学的研究の応用

Medicinal Chemistry Applications

Antitumor Activity : A study by Maddila et al. (2016) introduced novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives, synthesized through a two-step process involving compound 4, derived from benzaldehyde, malononitrile, and sodium azide. These derivatives exhibited significant in vitro antitumor activities against various human cancer cell lines, indicating their potential as antitumor agents. The study identified the human mitogen-activated protein kinase 1 (MEK-1) enzyme as a primary target for the most potent compounds, confirmed through in silico analysis and docking studies (Maddila et al., 2016).

Materials Science Applications

Coordination Polymers : Chen et al. (2011) synthesized a tetrazole-based Zn(II) coordination polymer with intriguing dielectric and luminescent properties. The polymer was formed through an in situ reaction, demonstrating π–π stacking interactions that contribute to its dielectric response and strong blue fluorescence emissions at room temperature, showcasing its potential in materials science applications (Chen et al., 2011).

Chemical Synthesis Applications

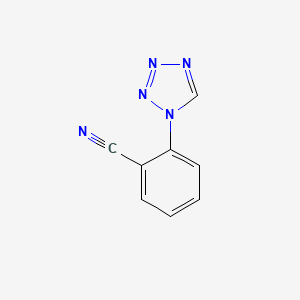

Radioligands for PET Imaging : Shimoda et al. (2016) discovered 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogues suitable for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5 (mGluR5). One compound, in particular, showed high binding affinity and moderate lipophilicity, promising as a PET ligand for imaging and quantitative analysis of mGluR5. This work highlights the compound's role in advancing neuroimaging techniques (Shimoda et al., 2016).

作用機序

Target of Action

Tetrazole derivatives, in general, have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .

Biochemical Pathways

Tetrazoles are known to participate in multicentre intermolecular interactions with the pyridine ring and hydrogen atoms from the surrounding molecules, which includes the h-atoms at the active site pockets of enzymes .

Pharmacokinetics

Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .

Result of Action

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1H-Tetrazol-1-YL)benzonitrile. For instance, tetrazoles can decompose and emit toxic nitrogen fumes when exposed to heat, fire, or friction . They should be prevented from entering drains as discharge into the environment must be avoided .

Safety and Hazards

将来の方向性

Research indicates that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . The introduction of functionalities which improve heat of formation, density, and oxygen content can improve the energetic properties of bistetrazole derivatives .

特性

IUPAC Name |

2-(tetrazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNMYFLWCVGHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301640 | |

| Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

449758-25-2 | |

| Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449758-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Tetrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine](/img/structure/B3138141.png)

![1-[(2-Iodoethoxy)methyl]-4-methoxybenzene](/img/structure/B3138159.png)

![2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3138180.png)

![(4-[1,2,3]Triazol-2-yl-phenyl)-methanol](/img/structure/B3138206.png)

![2-[1,2,3]Thiadiazol-4-yl-benzylamine](/img/structure/B3138221.png)

![[2-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B3138226.png)